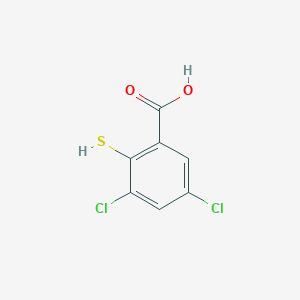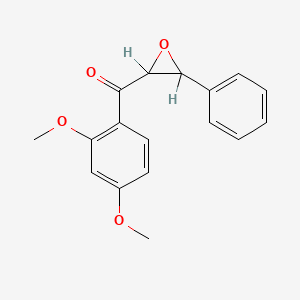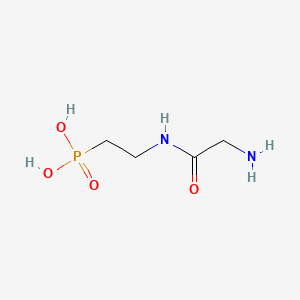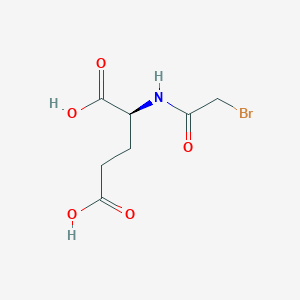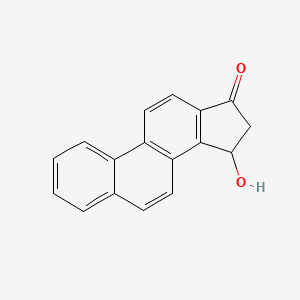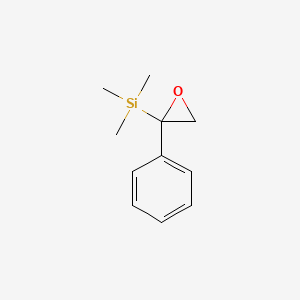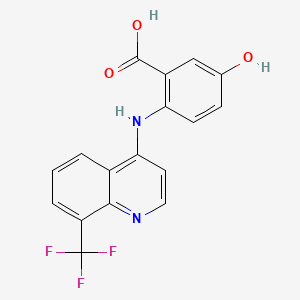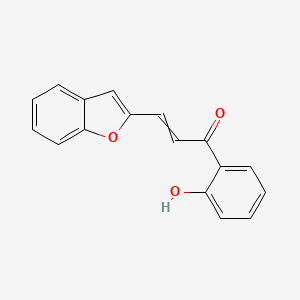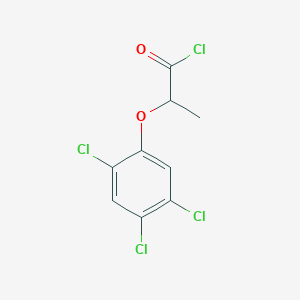
2-(2,4,5-Trichlorophenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is an organic compound known for its use in various chemical reactions and applications. It is a derivative of 2-(2,4,5-Trichlorophenoxy)propionic acid, which is a phenoxy herbicide and plant growth regulator . This compound is characterized by the presence of three chlorine atoms attached to a phenoxy ring and a propanoyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4,5-Trichlorophenol with propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trichlorophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5-Trichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Catalysts such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products Formed
2-(2,4,5-Trichlorophenoxy)propionic acid: Formed through hydrolysis.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(2,4,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its similarity to auxin hormones.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the production of herbicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride involves its interaction with biological systems, particularly plants. It mimics the action of the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant . The compound binds to auxin receptors, triggering a cascade of events that result in abnormal cell division and elongation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different side chains.
2-(2,3,5-Trichlorophenoxy)propanoyl chloride: A closely related compound with slight variations in the chlorine substitution pattern.
Uniqueness
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific chlorine substitution pattern and the presence of a propanoyl chloride group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in herbicide production and plant growth regulation .
Propriétés
Numéro CAS |
55746-49-1 |
|---|---|
Formule moléculaire |
C9H6Cl4O2 |
Poids moléculaire |
287.9 g/mol |
Nom IUPAC |
2-(2,4,5-trichlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3 |
Clé InChI |
VQKNUKBYXLCMRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


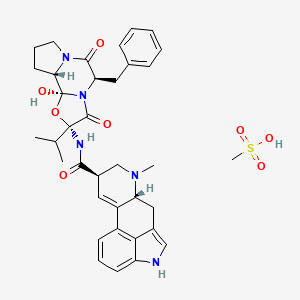
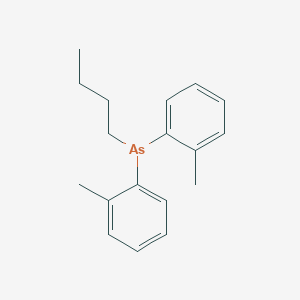

![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
